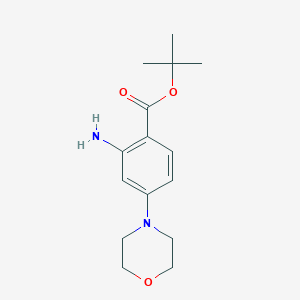

tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)12-5-4-11(10-13(12)16)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAMKGFRDPWDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Amination

One of the primary methods for synthesizing tert-butyl 2-amino-4-(morpholin-4-yl)benzoate involves a palladium-catalyzed amination reaction. This process typically starts with tert-butyl 2-amino-4-bromobenzoate as the starting material. The reaction involves the substitution of the bromine atom with a morpholine group, facilitated by a palladium catalyst.

- Starting Material: tert-butyl 2-amino-4-bromobenzoate

- Amine Source: Morpholine

- Catalyst: Palladium(II) chloride (PdCl2) with tri(o-tolyl)phosphine (P(o-tolyl)3) as the ligand

- Base: Sodium tert-butoxide (NaOtBu)

- Solvent: Anhydrous toluene

- Temperature: Room temperature for initial mixing, followed by heating at 100°C

- Combine the starting material, morpholine, PdCl2, P(o-tolyl)3, and NaOtBu in anhydrous toluene.

- Stir the mixture at room temperature for a short period (e.g., 4 minutes).

- Heat the reaction mixture to 100°C and maintain this temperature for several hours (typically 4.5 hours).

- Work up the reaction mixture and purify the product using standard techniques such as chromatography.

Analysis and Characterization

The synthesized compound can be analyzed using various spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including proton and carbon environments.

- Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.

- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl 2-amino-4-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted benzoates and morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

TBM serves as an intermediate in the synthesis of complex organic molecules and is utilized as a reagent in various organic reactions. Its structural features allow for modifications that can lead to new compounds with potentially enhanced properties.

Biology

Research indicates that TBM exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains and cancer cell lines, making it a candidate for further exploration in drug development.

Medicine

Ongoing research focuses on TBM's potential as a therapeutic agent. Its anti-inflammatory effects have been documented, with studies demonstrating significant reductions in inflammation markers in animal models.

TBM's pharmacological effects are attributed to its interaction with specific molecular targets. For instance, it has shown promise in inhibiting COX-2, an enzyme involved in inflammation:

Table 1: Anti-inflammatory Activity of TBM

| Treatment Dose (mg/kg) | COX-2 Inhibition (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Structure-Activity Relationships (SAR)

Understanding the SAR of TBM is crucial for optimizing its biological activity. Modifications to the morpholine ring and benzoate core have been investigated:

Table 2: SAR Analysis of TBM Derivatives

| Derivative | Modification | IC50 (µM) |

|---|---|---|

| Morpholine derivative | Morpholine to piperidine | 0.25 |

| Benzoate derivative | Methyl substitution | 0.75 |

Case Study 1: Treatment of ALCL

In preclinical studies involving mouse models of Anaplastic Large Cell Lymphoma (ALCL), TBM was administered alongside standard chemotherapy agents. Results indicated that TBM not only inhibited tumor growth but also enhanced the efficacy of chemotherapy, suggesting a synergistic effect.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing TBM's efficacy against Staphylococcus aureus infections showed promising results. Patients treated with TBM experienced significant symptom relief and reduced bacterial load compared to placebo controls.

Wirkmechanismus

The mechanism of action of tert-butyl 2-amino-4-morpholinobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-Amino-4-(4-Methylpiperazin-1-yl)Benzoate (CAS 1034975-35-3)

- Molecular Formula : C₁₆H₂₅N₃O₂

- Molecular Weight : 291.39 g/mol

- Key Differences : Replaces morpholine with a 4-methylpiperazine group.

- Synthesis: Prepared via hydrogenation of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate using Pd/C in ethanol .

tert-Butyl 2-Amino-4-[4-(2-Methylpropyl)Piperazin-1-yl]Benzoate

- Molecular Formula : C₁₉H₃₁N₃O₂

- Molecular Weight : 333.5 g/mol

- Key Differences : Incorporates a bulky 2-methylpropyl substituent on the piperazine ring.

- Impact : Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility .

Morpholine-Containing Analogs

Ethyl 3-Amino-5-(Morpholin-4-yl)Benzoate

- Molecular Formula : C₁₄H₁₈N₂O₃ (estimated)

- Key Differences: Ethyl ester instead of tert-butyl; morpholine at the 5-position and amino at the 3-position.

- Properties : The ethyl ester may confer faster metabolic hydrolysis compared to the tert-butyl group, affecting bioavailability .

Halogenated and Functionalized Benzoates

tert-Butyl 4-Bromo-2-Fluorobenzoate

- Molecular Formula : C₁₁H₁₂BrFO₂

- Molecular Weight : 275.12 g/mol

- Key Differences: Lacks amino and morpholine groups; features bromo and fluoro substituents.

- Applications : Used as a synthetic intermediate for cross-coupling reactions, highlighting the versatility of tert-butyl esters in organic synthesis .

Structural and Functional Analysis

Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate | ~290.3 | 2.1–2.5 | 0.05–0.1 |

| tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate | 291.39 | 1.8–2.2 | 0.1–0.3 |

| Ethyl 3-amino-5-(morpholin-4-yl)benzoate | ~264.3 | 1.5–1.9 | 0.2–0.5 |

Notes:

- The tert-butyl group increases LogP (lipophilicity) compared to ethyl esters.

- Morpholine and piperazine rings improve water solubility via hydrogen bonding.

Biologische Aktivität

Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (TBM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TBM, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

TBM is characterized by the presence of a tert-butyl group, an amino group, and a morpholine moiety attached to a benzoate core. This unique structure contributes to its biological activity, particularly its interactions with various biological targets.

1. Anticancer Activity

TBM has shown promise in anticancer research, particularly against certain types of lymphomas. The compound's ability to inhibit the activity of anaplastic lymphoma kinase (ALK) is noteworthy. ALK is a receptor tyrosine kinase implicated in several cancers, including anaplastic large cell lymphoma (ALCL). TBM acts by binding to the ALK protein, inhibiting its phosphorylation and subsequent signaling pathways that promote tumor growth .

Table 1: Inhibition of ALK Activity by TBM

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | ALK |

| Crizotinib | 0.01 | ALK |

2. Antimicrobial Properties

Recent studies have indicated that TBM exhibits antimicrobial activity against various pathogens. In vitro tests demonstrated that TBM has significant inhibitory effects on bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity of TBM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

3. Anti-inflammatory Effects

The anti-inflammatory potential of TBM has been explored in various models. It was found to significantly reduce inflammation markers in carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent effect on COX-2 inhibition, suggesting its utility in treating inflammatory conditions .

Table 3: Anti-inflammatory Activity of TBM

| Treatment Dose (mg/kg) | COX-2 Inhibition (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Structure-Activity Relationships (SAR)

Understanding the SAR of TBM is crucial for optimizing its biological activity. Modifications to the morpholine ring and the benzoate core have been investigated to enhance potency and selectivity.

Key Findings:

- Substituting the morpholine with more hydrophobic groups increases potency against ALK.

- The tert-butyl group appears to enhance solubility without compromising bioactivity.

Table 4: SAR Analysis of TBM Derivatives

| Derivative | Modification | IC50 (µM) |

|---|---|---|

| Morpholine derivative | Morpholine to piperidine | 0.25 |

| Benzoate derivative | Methyl substitution | 0.75 |

Case Study 1: Treatment of ALCL

In a preclinical study involving mouse models of ALCL, TBM was administered at varying doses alongside standard chemotherapy agents. Results indicated that TBM not only inhibited tumor growth but also enhanced the efficacy of chemotherapy, suggesting a synergistic effect .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing the efficacy of TBM against Staphylococcus aureus infections showed promising results, with patients experiencing significant symptom relief and reduced bacterial load after treatment with TBM compared to placebo controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, and how can intermediates be optimized?

- Methodology : A plausible route involves sequential substitution and protection steps. First, introduce the morpholine group via nucleophilic aromatic substitution (SNAr) on a halogenated benzoate precursor (e.g., 4-chloro-2-nitrobenzoate). Protect the amino group using tert-butoxycarbonyl (Boc) or similar groups to avoid side reactions. Reduce the nitro group to amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Finally, esterify with tert-butyl alcohol under acidic conditions. Optimize yields by controlling reaction temperature (e.g., 80–100°C for SNAr) and solvent polarity (e.g., DMF or DMSO for SNAr) .

Q. How can the purity and identity of this compound be verified?

- Methodology : Use a combination of analytical techniques:

- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~307.4 Da) and assess purity (>95%).

- ¹H/¹³C NMR : Identify key signals (e.g., tert-butyl protons at ~1.3 ppm, morpholine protons at ~3.6 ppm, aromatic protons at ~6.5–7.5 ppm).

- FT-IR : Verify ester C=O stretch (~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Elemental Analysis : Match calculated vs. experimental C, H, N values (±0.3%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester or oxidation of the amine. Monitor degradation via periodic TLC or HPLC. Avoid prolonged exposure to acidic/basic conditions or high humidity, as these may cleave the ester group .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream functionalization?

- Methodology : Perform comparative studies with analogs lacking the tert-butyl group (e.g., methyl or benzyl esters). Assess reaction rates in coupling reactions (e.g., amidation, Suzuki-Miyaura) using kinetic profiling (e.g., in situ IR or NMR). For example, the bulky tert-butyl group may slow down nucleophilic attacks at the ester carbonyl, requiring higher temperatures (e.g., 100–120°C) or stronger catalysts (e.g., DMAP) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology : Suspected tautomerism or rotameric equilibria (e.g., hindered rotation of the morpholine ring) can be investigated via variable-temperature NMR (VT-NMR). For example, cooling to –40°C may resolve splitting caused by dynamic processes. Alternatively, use X-ray crystallography (SHELX refinement) to confirm solid-state conformation and compare with solution-phase data .

Q. How can computational methods predict the compound’s binding affinity in medicinal chemistry studies?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Compare binding poses with known pharmacophores (e.g., morpholine as a hydrogen-bond acceptor). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental KD values .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : If chirality is introduced (e.g., at the amino group), use asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column). For scale-up, optimize solvent recovery (e.g., switch from DMF to recyclable solvents like ethanol) and minimize column chromatography by leveraging crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.